Dihydroxyphenoxazine
Description
Contextualization of Dihydroxyphenoxazine within Fluorogenic Probe Chemistry
This compound is a central figure in the realm of fluorogenic probes, which are molecules that are initially non-fluorescent but become fluorescent after a specific chemical reaction. A prominent derivative, 10-acetyl-3,7-dihydroxyphenoxazine (B49719), commonly known as Amplex® Red, serves as a classic example. cogershop.comeurogentec.com This compound is essentially a non-fluorescent derivative of dihydroresorufin. acs.org In the presence of hydrogen peroxide (H₂O₂) and a peroxidase enzyme, such as horseradish peroxidase (HRP), Amplex® Red is oxidized in a 1:1 stoichiometric reaction to produce the highly fluorescent compound resorufin (B1680543). cogershop.comacs.org
This transformation is the cornerstone of its application. The resulting resorufin exhibits strong fluorescence, with absorption and emission maxima around 563-571 nm and 585-590 nm, respectively. cogershop.comeurogentec.com This significant change in fluorescence provides a robust and sensitive method for detecting H₂O₂. Given that H₂O₂ is a byproduct of many enzymatic reactions, the Amplex® Red system can be coupled to these reactions to determine the activity of a wide array of enzymes, including oxidases. cogershop.comeurogentec.com This makes this compound-based probes incredibly versatile for quantifying biological activities. The high extinction coefficient of resorufin (54,000 cm⁻¹M⁻¹) also allows for detection through either fluorometric or spectrophotometric methods. cogershop.com
The utility of this compound extends to the development of novel sensors. For instance, metal-based fluorescent probes have been created that incorporate a 3,7-dihydroxyphenoxazine derivative as the fluorescent reporter. acs.org In these probes, an iron complex reacts with H₂O₂ to create oxidants that then convert the non-fluorescent this compound component into the fluorescent resorufin in an intramolecular fashion. acs.org This design can offer advantages such as faster response times and reduced interference from other molecules like phenol (B47542) derivatives. acs.org
Significance of Phenoxazine (B87303) Derivatives in Advanced Research Tools
The broader family of phenoxazine derivatives, to which this compound belongs, holds considerable importance in the development of advanced research tools. ontosight.ai These heterocyclic compounds have been extensively studied for their diverse applications in pharmacology, biology, and material science. ontosight.airesearchgate.net
Phenoxazine derivatives are recognized for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.airesearchgate.net This bioactivity stems from their ability to interact with crucial biological molecules like DNA and proteins. ontosight.ai In the context of research tools, their significance is often tied to their optical and electronic properties. bohrium.com
In material science, phenoxazines are utilized in the development of organic light-emitting diodes (OLEDs), photoredox catalysts, and dye-sensitized solar cells. bohrium.com Their electron-rich nature makes them excellent electron donors, a property that is valuable in these applications. bohrium.com However, the inherent photosensitivity of the phenoxazine core presents a challenge, as it can degrade when exposed to light, particularly in certain solvents. chemistryviews.org Understanding and mitigating this degradation is an active area of research aimed at improving the stability and lifetime of phenoxazine-based devices. chemistryviews.org
In chemical biology, beyond their use as fluorogenic probes for enzyme activity, phenoxazine derivatives are being explored for applications such as photoacoustic imaging, a non-invasive technique for visualizing biological processes in real-time at significant tissue depths. researchgate.net
Historical Development and Key Milestones in this compound Research
The journey of phenoxazine derivatives in scientific research dates back to 1887, initially gaining attention for their utility as dyes. nih.gov However, their pharmacological and biological significance became a major focus over time. nih.gov
A key milestone in this compound research was the development and characterization of 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red) as a highly sensitive and stable fluorogenic probe for hydrogen peroxide. A 1997 paper by Zhou et al. was instrumental in demonstrating its application for the fluorometric determination of trace amounts of H₂O₂. caymanchem.com This work highlighted that the Amplex Red-based assay was significantly more sensitive than the existing scopoletin (B1681571) assay for H₂O₂ detection. eurogentec.com
This development opened the door for its widespread use in coupled enzymatic assays to measure the activity of numerous oxidases and related enzymes. eurogentec.comnju.edu.cn The recognition of H₂O₂ as a key signaling molecule and a marker of oxidative stress further solidified the importance of this compound-based probes in biomedical research. nih.govuni-regensburg.de
More recent research has focused on refining and expanding the applications of these probes. This includes creating more sophisticated sensors with improved specificity and response times, as well as investigating the mechanisms of their reactions to enhance their reliability. acs.org The ongoing exploration of phenoxazine derivatives continues to yield new tools for a variety of scientific disciplines. ontosight.ai
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9NO3 |
|---|---|
Molecular Weight |
215.2 g/mol |
IUPAC Name |
10H-phenoxazine-1,2-diol |
InChI |
InChI=1S/C12H9NO3/c14-8-5-6-10-11(12(8)15)13-7-3-1-2-4-9(7)16-10/h1-6,13-15H |
InChI Key |
RUQNSBQXHWBLTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(O2)C=CC(=C3O)O |
Synonyms |
dihydroxyphenoxazine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Dihydroxyphenoxazine
Fundamental Synthesis Routes to the Dihydroxyphenoxazine Core
The construction of the foundational this compound structure relies on established organic chemistry principles, focusing on cyclization reactions to form the heterocyclic phenoxazine (B87303) system. smolecule.com
Precursor Chemistry and Reaction Pathways
The synthesis of the phenoxazine core typically begins with simpler phenolic compounds. smolecule.com A common and illustrative pathway is the acid-catalyzed condensation of a resorcinol (B1680541) derivative with a nitroso-resorcinol derivative. This reaction is analogous to the synthesis of resazurin (B115843), a closely related oxidized form of this compound. wikipedia.org
The general pathway involves two main steps:
Condensation: Resorcinol and 4-nitrosoresorcinol (B147355) are reacted under acidic conditions. This step forms the tricyclic phenoxazine ring system. wikipedia.org While the reaction can be attempted in various solvents like alcohols or water, the yields can be low or the reaction may not proceed satisfactorily. wikipedia.org
Oxidation/Reduction: The intermediate from the condensation step is then processed. For instance, in the synthesis of resazurin, the intermediate is oxidized. wikipedia.org To obtain the this compound core, a subsequent reduction step would be necessary to convert the oxidized phenoxazone (like resazurin) into the desired dihydroxy-phenoxazine form.
This multi-step process highlights the importance of carefully selected precursors to build the complex heterocyclic structure. smolecule.comwikipedia.org
Optimization Strategies for Yield and Purity
Optimizing the synthesis of the this compound core is critical for its practical application. This involves systematically adjusting reaction parameters to maximize product yield and ensure high purity. arborpharmchem.com Key strategies include the precise control of reaction conditions such as temperature, pressure, and the choice of catalysts. arborpharmchem.com
For complex syntheses, which may involve steps like cross-coupling reactions to add functional groups, optimization is a multi-variable challenge. sci-hub.sesemanticscholar.org As shown in the optimization of related heterocyclic syntheses, variables such as the solvent system, the type of base used, and the catalyst loading can have a dramatic impact on the reaction's success. sci-hub.se For example, switching from one palladium catalyst to another can increase the product yield significantly. sci-hub.se
Modern approaches to optimization may employ high-throughput experimentation and machine learning algorithms to efficiently explore the complex interplay of these variables. semanticscholar.org After the reaction, purification is essential. Techniques like crystallization, distillation, or chromatography are used to isolate the this compound product from unreacted precursors, by-products, and other impurities. arborpharmchem.com
Table 1: General Parameters for Synthesis Optimization
| Parameter | Objective | Common Approaches |
|---|---|---|
| Temperature | Control reaction rate and minimize side reactions. | Systematic screening of different temperatures. arborpharmchem.com |
| Solvent | Ensure solubility of reactants and influence reaction pathways. | Testing various solvents and solvent mixtures (e.g., dioxane/water). sci-hub.se |
| Catalyst | Increase reaction rate and selectivity. | Screening different catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂) and adjusting catalyst loading. arborpharmchem.comsci-hub.se |
| Base | Facilitate specific reaction steps (e.g., deprotonation). | Evaluating various inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃). sci-hub.se |
| Purity | Remove impurities and isolate the target compound. | Employing purification techniques like crystallization or column chromatography. arborpharmchem.com |
Functionalization and Derivatization Strategies
The true utility of this compound is unlocked through its chemical modification. By attaching different functional groups, the core structure can be transformed into highly specific and sensitive probes.
N-Acetylation for Enhanced Probe Performance (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine)
A primary example of functionalization is the N-acetylation of the this compound core to produce 10-Acetyl-3,7-dihydroxyphenoxazine (B49719), widely known as Amplex® Red. smolecule.combiotium.com This modification is a key strategy for creating highly effective fluorogenic probes. biotium.comvwr.com The synthesis involves introducing an acetyl group at the nitrogen (position 10) of the phenoxazine ring, typically using reagents like acetyl chloride or acetic anhydride. smolecule.com
The addition of the acetyl group renders the molecule colorless and non-fluorescent. biotium.com This "locked" state is crucial for its function as a probe. The N-acetylated compound is highly stable and specific, but in the presence of hydrogen peroxide (H₂O₂) and a peroxidase enzyme like horseradish peroxidase (HRP), it is oxidized. biotium.comvwr.com This enzymatic reaction removes the acetyl group and converts the molecule into resorufin (B1680543), a product that is intensely red and highly fluorescent. smolecule.combiotium.com The reaction proceeds with a 1:1 stoichiometry between Amplex® Red and H₂O₂. smolecule.combiotium.com This "turn-on" fluorescent response makes it one of the best substrates for detecting and quantifying H₂O₂ and the activity of various peroxidase enzymes in biological systems. biotium.comnih.gov
Introduction of Sensing Moieties and Linkers
To create probes for targets other than H₂O₂, or to modulate the probe's properties, various sensing moieties and linkers can be attached to the this compound scaffold. This involves multi-step synthetic sequences to build more complex molecules. acs.org
A common strategy is to first introduce a reactive handle onto the this compound core. For example, treatment with bromoacetyl bromide can attach an N-bromoacetyl group. acs.org This electrophilic group can then react with a nucleophilic part of a linker or a sensing moiety. acs.org An example is the reaction with a complex diamine ligand, which appends a metal-chelating unit to the this compound reporter via a stable linker. acs.orgnih.gov This modular approach allows for the combination of the excellent fluorescent reporting properties of the phenoxazine core with the specific recognition properties of the attached moiety. nih.gov More advanced strategies can involve conjugating the this compound system to biomolecules or nanoparticle scaffolds to create sophisticated biosensors. researchgate.netnih.gov
Synthesis of Metal-Based this compound Probes
A specific and powerful application of derivatization is the creation of metal-based probes. biotium.com These probes integrate a metal complex, which acts as the reactive site, with the this compound unit, which serves as the fluorescent reporter. acs.orgnih.gov
A notable example is the synthesis of an iron-based probe named MBFh1. acs.orgnih.gov The synthesis demonstrates a sophisticated functionalization strategy:
Starting Material: The synthesis begins with resazurin sodium salt, the oxidized form. acs.org
Modification of the Core: The resazurin is first reduced and then O-acetylated to protect the hydroxyl groups. Subsequently, an N-bromoacetyl group is introduced. acs.org
Linker and Ligand Attachment: The resulting molecule, N-bromoacetyl-3,7-diacetoxyphenoxazine, is reacted with a carefully chosen ligand, N,N,N′-tris(2-pyridyl-methyl)propane-1,3-diamine. acs.org This step attaches the metal-binding unit.
Final Steps: A mild hydrolysis step removes the O-acetyl protecting groups, followed by metalation with an iron salt (Fe(OTf)₂) to form the final MBFh1 probe. acs.org
In this construct, the iron complex reacts rapidly with H₂O₂ to form oxidants. acs.orgnih.gov These oxidants then convert the nearby this compound moiety into the fluorescent resorufin in a rapid intramolecular fashion. acs.orgnih.govnih.gov This design offers advantages such as a faster response and can overcome interference from other compounds, like phenols, that can be an issue with traditional enzyme-based assays. acs.orgnih.gov
Design and Synthesis of Other this compound Derivatives for Specific Research Applications
The core structure of this compound has been a versatile scaffold for the design and synthesis of a diverse range of derivatives tailored for specific research applications. These applications primarily leverage the fluorogenic properties of the this compound core, which can be modulated by strategic chemical modifications. The general principle involves creating a non-fluorescent this compound derivative that, upon interaction with a specific analyte or enzyme, is converted to the highly fluorescent product, resorufin. researchgate.netacs.org
One prominent area of application is the development of fluorescent probes for detecting reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). acs.orgresearchgate.net For instance, a novel N-borylbenzyloxycarbonyl-3,7-dihydroxyphenoxazine (NBCD) probe was designed for the selective detection of intracellular H₂O₂. researchgate.net The synthesis of this probe starts from a resazurin sodium salt. researchgate.net The design incorporates a borylbenzyloxycarbonyl group as a protecting group that quenches the fluorescence of the this compound core. In the presence of H₂O₂, the boronate is oxidized, leading to the release of the protecting group and the formation of fluorescent resorufin. This allows for the sensitive and selective detection of H₂O₂ in living cells. researchgate.net
Another innovative design involves coupling the this compound moiety with a metal complex to create probes for H₂O₂. A metal-based fluorescent probe, MBFh1, was synthesized by appending an iron complex to a 3,7-dihydroxyphenoxazine derivative. acs.org The synthesis of MBFh1 begins with the reduction of resazurin sodium salt, followed by selective O-acetylation and subsequent reaction with bromoacetyl bromide to yield N-bromoacetyl-3,7-diacetoxyphenoxazine. This intermediate is then reacted with a ligand and metalated with an iron(II) source to form the final probe. acs.org The iron complex acts as a reaction site for H₂O₂, which then rapidly oxidizes the appended this compound to resorufin in an intramolecular fashion. This design offers a fast response time for detecting enzymatically generated H₂O₂. acs.org
Furthermore, this compound derivatives have been engineered as probes for monitoring enzyme activity. For example, CoxFluor, an isoform-selective activity-based fluorescent probe, was developed for the detection of cyclooxygenase-2 (COX-2). uq.edu.au This probe was synthesized by introducing arachidonic acid onto the 3,7-dihydroxyphenoxazine scaffold. uq.edu.au The design leverages the specific enzymatic activity of COX-2 to process the arachidonic acid moiety, leading to the release of the fluorescent resorufin. uq.edu.au
The versatility of this compound as a scaffold is further demonstrated by the development of modular bioorthogonal probes. These probes combine multiple functional units, such as fluorophores and affinity tags, onto a single molecule. biorxiv.org While not exclusively based on this compound, the principles of modular design can be applied to create multifunctional probes for complex biological investigations, including (glyco)protein analysis. biorxiv.org
The synthesis of these derivatives often involves multi-step chemical reactions, starting from commercially available materials like resazurin. acs.orgresearchgate.net The synthetic strategies are designed to be flexible, allowing for the introduction of various functional groups to tune the probe's selectivity and sensitivity for different research purposes. biorxiv.org
Purification and Analytical Characterization Techniques for Synthetic Products
Following the synthesis of this compound derivatives, rigorous purification and analytical characterization are essential to ensure the identity, purity, and functionality of the final products. A combination of chromatographic and spectroscopic techniques is routinely employed for this purpose.
Purification Techniques:
Flash Chromatography: This is a common method used for the purification of synthetic intermediates and final products. rsc.org It utilizes a stationary phase, such as silica (B1680970) gel or reverse-phase silica gel (RP-18), and a mobile phase of solvents to separate the desired compound from impurities based on differences in polarity and affinity for the stationary phase. rsc.org
Thin-Layer Chromatography (TLC): TLC is a quick and convenient technique used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for flash chromatography. rsc.org Visualization of the separated spots on the TLC plate is often achieved using UV light. rsc.org
Analytical Characterization Techniques:
A suite of analytical methods is used to confirm the chemical structure and purity of the synthesized this compound derivatives.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of the synthesized compounds and for elucidating their structure. semanticscholar.orgresearchgate.net Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile compounds, sometimes requiring derivatization to increase volatility and thermal stability. semanticscholar.org For non-volatile and thermally sensitive compounds, soft ionization techniques are employed. semanticscholar.org High-resolution mass spectrometry provides highly accurate mass measurements, further confirming the elemental composition of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for the structural elucidation of organic molecules. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the unambiguous determination of the molecular structure.
Spectroscopic Analysis (UV-Vis and Fluorescence): Given that this compound derivatives are often designed as fluorescent probes, their spectroscopic properties are of paramount importance. uq.edu.aursc.org
UV-Vis Absorbance Spectroscopy: This technique is used to determine the wavelengths at which the compound absorbs light.
Fluorescence Spectroscopy: Fluorescence excitation and emission spectra are recorded to characterize the fluorescent properties of the derivatives. rsc.org This includes determining the excitation and emission maxima and the Stokes shift (the difference between the excitation and emission maxima). rsc.org For quantitative applications, a calibration curve is typically generated by plotting the fluorescence signal against a known concentration of the analyte. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final compounds. rsc.org By using a standardized column and mobile phase, the retention time of the compound can be determined, and the presence of impurities can be detected and quantified. A purity of ≥95% is often required for final compounds used in biological assays. rsc.org
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, providing further confirmation of its empirical formula. acs.org
The table below summarizes the key analytical techniques and their applications in the characterization of synthetic this compound products.
| Analytical Technique | Application | Key Information Obtained |
| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation. | Molecular weight, elemental composition, fragmentation patterns. semanticscholar.orgresearchgate.net |
| NMR Spectroscopy | Detailed structural analysis. | Chemical structure, connectivity of atoms. |
| UV-Vis Spectroscopy | Characterization of light absorption properties. | Wavelengths of maximum absorbance (λmax). rsc.org |
| Fluorescence Spectroscopy | Characterization of fluorescent properties. | Excitation and emission maxima, Stokes shift, quantum yield. uq.edu.aursc.org |
| HPLC | Purity assessment. | Retention time, percentage purity. rsc.org |
| Elemental Analysis | Confirmation of elemental composition. | Percentage of C, H, N, and other elements. acs.org |
Mechanistic Investigations of Dihydroxyphenoxazine Reactivity
Oxidative Conversion Mechanisms to Fluorescent Resorufin (B1680543)
The conversion of non-fluorescent dihydroxyphenoxazine derivatives like Amplex Red to fluorescent resorufin is an oxidative process. wikipedia.orgtranscriptionfactor.orgnih.govstackexchange.com This reaction is commonly utilized in assays for detecting hydrogen peroxide or peroxidase activity. transcriptionfactor.orgnih.govthermofisher.com
One-Electron Oxidation Pathways
Studies investigating the mechanism of oxidative conversion of Amplex Red to resorufin have indicated the involvement of one-electron oxidation. Pulse radiolysis studies using one-electron oxidants such as azide (B81097) radical (N₃•), carbonate radical (CO₃•⁻), nitrogen dioxide radical (•NO₂), and glutathiyl radical (GS•) have characterized transient species formed during the oxidation process. The proposed mechanism involves the disproportionation of Amplex Red-derived radical species. Similarly, the enzymatic oxidation of other substrates by horseradish peroxidase (HRP) is understood to involve an initial one-electron oxidation step, forming a radical intermediate, followed by a disproportionation reaction. nih.govacs.org
Role of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) in Oxidation
Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) play significant roles in biological systems, and their presence can drive the oxidation of this compound derivatives. unich.itcaymanchem.comcapes.gov.br Hydrogen peroxide (H₂O₂) is a key ROS involved in the peroxidase-catalyzed oxidation of compounds like Amplex Red to resorufin. transcriptionfactor.orgnih.govstackexchange.comthermofisher.com Superoxide (B77818) (O₂•⁻), another important ROS, can also contribute to the oxidation, often indirectly. unich.itcaymanchem.com For instance, Amplex Red can be used to detect superoxide in the presence of superoxide dismutase (SOD), which converts superoxide to hydrogen peroxide. mdpi.com RNS, such as peroxynitrite (ONOO⁻) and nitric oxide (NO), are also implicated in oxidative processes. unich.itcaymanchem.comcapes.gov.br Research suggests that peroxynitrite-derived radicals, rather than peroxynitrite itself, are capable of oxidizing Amplex Red to resorufin.
Enzymatic Catalysis Mechanisms in this compound Oxidation
Enzymatic catalysis is crucial for the efficient oxidation of this compound derivatives to resorufin in many applications. unich.itfishersci.carmreagents.commybiosource.comnih.govnih.govnih.govnih.govuni.luuni.luctdbase.org Peroxidases are particularly well-known for catalyzing this reaction in the presence of hydrogen peroxide. transcriptionfactor.orgnih.govstackexchange.comthermofisher.com
Horseradish Peroxidase (HRP)-Catalyzed Oxidation
Horseradish peroxidase (HRP) is the most commonly used enzyme for catalyzing the oxidation of 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (Amplex Red) by hydrogen peroxide (H₂O₂). nih.govstackexchange.comthermofisher.comfishersci.camybiosource.comnih.govnih.govnih.govnih.govuni.luuni.luwikipedia.orgfishersci.atuni.luguidetopharmacology.orgresearchgate.net This reaction is a highly sensitive method for detecting H₂O₂ or measuring peroxidase activity. nih.govthermofisher.com The mechanism involves HRP reacting with H₂O₂ to form oxidized enzyme intermediates. nih.gov The substrate (e.g., Amplex Red) then donates electrons to the enzyme intermediate, leading to the formation of radical products. nih.govacs.orgcapes.gov.br These radical products can then undergo further reactions, such as disproportionation, to yield the final fluorescent product, resorufin. nih.govacs.orgcapes.gov.br The reaction stoichiometry between Amplex Red and H₂O₂ in the presence of HRP has been determined to be 1:1. transcriptionfactor.orgnih.govstackexchange.comthermofisher.com
Other Peroxidase and Oxidase Systems
While HRP is widely used, other enzyme systems can also catalyze the oxidation of this compound derivatives. Enzymes that produce hydrogen peroxide as a byproduct, such as glucose oxidase and NADPH oxidase, can be coupled with a peroxidase (like HRP) and a this compound probe to indirectly measure their activity or the presence of their substrates. transcriptionfactor.orgnih.govunich.itfishersci.carmreagents.comctdbase.orgwikipedia.orgfishersci.atctdbase.orgscience-softcon.de For example, the Amplex Red assay has been applied to measure the activation of NADPH oxidase by detecting the release of H₂O₂. nih.govresearchgate.netacs.org Glucose oxidase-generated H₂O₂ can also be detected using this compound probes. nih.govacs.org While catalase primarily dismutates H₂O₂, it has been reported to exhibit oxidase activity in the absence of H₂O₂, sometimes referred to as catalase oxidase. researchgate.net Monoamine oxidase and phospholipase D are other enzymes whose activities can potentially be monitored using assays based on H₂O₂ production and subsequent this compound oxidation. transcriptionfactor.orgnih.govunich.itfishersci.carmreagents.comctdbase.orgwikipedia.orgfishersci.atctdbase.orgscience-softcon.de
Reaction Stoichiometry and Kinetic Studies of this compound Transformations
The reaction stoichiometry of the peroxidase-catalyzed oxidation of 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red) by hydrogen peroxide is well-established as 1:1, meaning one molecule of Amplex Red reacts with one molecule of H₂O₂ to produce one molecule of resorufin. transcriptionfactor.orgnih.govstackexchange.comthermofisher.com This stoichiometric relationship is fundamental to the quantitative application of this reaction in various assays. nih.govthermofisher.com
Kinetic studies have investigated the rates of these reactions under different conditions, including varying concentrations of the this compound substrate, oxidant (H₂O₂), and enzyme (HRP or other oxidases). thermofisher.comfishersci.camybiosource.comnih.govnih.gov These studies help to understand the efficiency of the enzymatic catalysis and optimize assay conditions for sensitivity and accuracy. For instance, the rate of Amplex Red oxidation by one-electron oxidants like N₃• and CO₃•⁻ has been determined through pulse radiolysis. Kinetic analyses are essential for characterizing the performance of this compound-based probes and the enzymes they are coupled with. nih.govstackexchange.com
Theoretical and Computational Studies of Reaction Mechanisms
Theoretical and computational approaches, including quantum chemical calculations and molecular dynamics simulations, have been employed to investigate the reaction mechanisms involving this compound derivatives. These methods offer a powerful means to explore electronic structures, reaction pathways, and molecular interactions that are challenging to observe experimentally. Such studies contribute to a deeper understanding of how these compounds behave in different chemical environments and in the presence of biological molecules like enzymes. Theoretical studies can help discriminate between potential reaction mechanisms and provide a detailed understanding of the catalyzed reactions. researchgate.netresearchgate.net
Quantum Chemical Calculations of Electron Transfer
Quantum chemical calculations are instrumental in elucidating the electronic aspects of this compound reactivity, particularly electron transfer processes. Studies involving derivatives like Amplex Red have utilized quantum chemical methods to calculate the geometries of the probe, its oxidation products, and reaction intermediates. irb.hr These calculations provide insights into structural changes that occur during oxidation, such as the gradual flattening of the molecular structure upon stepwise oxidation, which can enable resonance stabilization of radical species. irb.hr
The concept of electron transfer is central to the oxidation of this compound derivatives. Quantum chemical calculations, often employing methods like Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), can be used to determine key molecular properties relevant to electron transfer, including the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdntb.gov.ua The HOMO represents the electron-donating ability, while the LUMO represents the electron-accepting ability of a molecule. researchgate.net The energy gap between the HOMO and LUMO can provide an indication of the compound's reactivity. researchgate.net
Furthermore, quantum chemical calculations can be applied to study charge transfer rates, utilizing theoretical frameworks such as Marcus theory. dntb.gov.uathermofisher.com While some semiempirical expressions may underestimate reaction rates, explicit consideration of electronic coupling is often essential for accurately describing intramolecular electron transfer processes. thermofisher.com The relative reactivity of different oxidants towards this compound derivatives can be correlated with their one-electron oxidation capabilities, as investigated through techniques like pulse radiolysis and supported by theoretical considerations. irb.hr
Molecular Dynamics Simulations of Enzyme-Substrate Interactions
Molecular dynamics (MD) simulations provide a dynamic, atomistic view of the interactions between enzymes and their substrates, offering crucial insights into the mechanisms of enzyme catalysis and substrate binding. While extensive studies have focused on the interaction of 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red) with horseradish peroxidase (HRP) in the context of hydrogen peroxide detection assays, molecular dynamics simulations have also been applied to investigate the interactions of this derivative with other enzymes, such as human carboxylesterase 1 (CES1). researchgate.net
MD simulations can assess the stability of enzyme-substrate complexes and reveal the key interactions that govern binding and the subsequent release of products. In the case of Amplex Red and CES1, molecular docking and MD simulations have confirmed the stability of the computed complex and highlighted the significant role of Van der Waals and hydrophobic interactions in both complex stabilization and the undocking process. researchgate.net Steered MD simulations can offer a quantitative comparison of the stability of different enzyme-substrate or enzyme-product complexes and reveal the energy factors governing these processes. researchgate.net
These simulations can provide detailed data on the dynamic behavior of enzyme-substrate complexes, including binding features and structural parameters. researchgate.net Analyzing MD trajectories allows researchers to understand how the substrate interacts with residues in the enzyme's active site, the conformational changes that may occur upon binding, and the pathways involved in substrate entry and product egress. nih.govnih.govnih.gov Such computational studies are valuable for predicting the dynamic behavior of enzyme-substrate complexes and can inform the rational design of enzymes or the development of new probes and substrates. researchgate.netnih.gov
While general molecular dynamics simulations are widely used to study enzyme-substrate interactions for various systems researchgate.netnih.govnih.govnih.govnih.gov, specific MD studies focusing on the detailed interaction mechanism between this compound or Amplex Red and enzymes like HRP at an atomic level to fully elucidate the catalytic process were not prominently found in the search results. However, the application of MD to the Amplex Red-CES1 interaction demonstrates the relevance and potential of this technique for studying this compound derivative-enzyme systems. researchgate.net
Spectroscopic Characterization and Photophysical Properties Relevant to Probe Design
Absorption and Emission Properties of Dihydroxyphenoxazine and its Oxidized Products
10-Acetyl-3,7-dihydroxyphenoxazine (B49719) (also known as Amplex® Red) is a widely used fluorogenic substrate. In its reduced form, it is essentially colorless and non-fluorescent. biotium.com However, upon enzymatic oxidation, it is converted to the highly fluorescent product, resorufin (B1680543). nih.gov This transformation is the basis for its use in a multitude of biochemical assays. The reaction proceeds with a 1:1 stoichiometry between the substrate and hydrogen peroxide (H₂O₂), enabling quantitative measurements. biotium.comsmolecule.comthermofisher.com
The oxidized product, resorufin, is a pink, highly fluorescent dye. metrohm.comnih.gov Spectroscopic analysis reveals that resorufin has a maximum absorption at approximately 571 nm and a maximum emission at around 585 nm. aatbio.comaatbio.comfluorofinder.com Some sources report a slight variation, with emission peaking at 590 nm. metrohm.commedchemexpress.com The N-oxide of resorufin, resazurin (B115843), is weakly fluorescent until it is reduced to resorufin. biotium.com
Table 1: Spectral Properties of Resorufin
| Property | Wavelength (nm) | Source(s) |
|---|---|---|
| Maximum Absorption (λabs) | 571 | thermofisher.comaatbio.com |
| Maximum Emission (λem) | 584-585 | smolecule.comaatbio.comaatbio.comfluorofinder.com |
| 590 | metrohm.commedchemexpress.com | |
| 587 | biotium.comacs.org |
Spectral Shifts and Environmental Sensitivity
The absorption and emission spectra of fluorescent molecules can be influenced by their local environment, a phenomenon known as solvatochromism. Studies on various fluorescent probes have demonstrated that a red-shift (a shift to longer wavelengths) in both excitation and emission maxima often occurs with increasing solvent polarity. nih.gov This sensitivity to the environment is a critical consideration in probe design, as changes in the local environment, such as binding to a hydrophobic pocket in an enzyme, can lead to significant changes in fluorescence. nih.gov
For instance, environment-sensitive fluorophores can exhibit a substantial increase in fluorescence in a hydrophobic environment compared to an aqueous one. nih.gov While specific data on the environmental sensitivity of this compound itself is not extensively detailed in the provided context, the fluorescence of its oxidized product, resorufin, is known to be pH-dependent. mdpi.com Changes in the protonation state of a fluorophore's ground or excited state can alter its absorption and emission properties, including the maximum wavelength and quantum yield. nih.gov This pH sensitivity can be a source of interference in assays if not properly controlled. mdpi.com
Fluorescence Quantum Yield Analysis
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. horiba.com A high quantum yield is a desirable characteristic for a fluorescent probe, as it contributes to a brighter signal and greater sensitivity. The quantum yield of resorufin's anionic form at pH levels above 7.5 is reported to be high, around 0.75. researchgate.net However, this fluorescence is significantly reduced at lower pH values. researchgate.net In contrast, the N-oxide precursor, resazurin, has a very low fluorescence quantum yield of 0.11, which also decreases at lower pH. researchgate.net
The determination of quantum yield is often performed using a comparative method, where the fluorescence of the sample is compared to a standard with a known quantum yield under identical experimental conditions. horiba.com It's important to note that the apparent fluorescence quantum yields of complex mixtures like dissolved organic matter are generally very low, often in the range of 0.001 to 0.02. frontiersin.org
Time-Resolved Spectroscopic Studies of Excited States and Intermediates
Time-resolved fluorescence spectroscopy provides insights into the dynamics of a molecule's excited states. uni-regensburg.de These techniques can be used to study the conformational dynamics of enzymes during reactions. For example, single-molecule spectroscopy has been employed to observe the release of fluorescent products from an enzyme's active site. nih.gov The lifetime of the excited triplet state of a sensitizer (B1316253) molecule is a critical factor in processes like photodynamic therapy, as it determines the potential for energy transfer to molecular oxygen. muni.cz
Flash photolysis experiments have been used to characterize the triplet state of resorufin and resazurin. The triplet quantum yields were determined to be 0.04 for resorufin and 0.08 for resazurin. researchgate.net These studies also identified transient species formed during the irradiation of these dyes. researchgate.net
Advanced Spectroscopic Techniques in this compound Research
A variety of advanced spectroscopic techniques have been instrumental in elucidating the properties and reaction mechanisms of this compound and its derivatives.
Pulse Radiolysis for Transient Species Identification
Pulse radiolysis is a powerful technique for generating specific free radicals and studying their subsequent reactions. mdpi.com It has been instrumental in investigating the one-electron oxidation mechanism of 10-acetyl-3,7-dihydroxyphenoxazine. nih.govresearchgate.net Studies using one-electron oxidants like the azidyl radical (N₃•) have allowed for the spectroscopic characterization of transient species formed during the oxidation process. nih.gov
For example, the one-electron oxidation of 10-acetyl-3,7-dihydroxyphenoxazine at pH 7.2 leads to the formation of an initial species with absorption maxima at 310 nm and 820 nm. This transient species subsequently decays, forming another species that absorbs at 630 nm, which then decays to the stable, final product, resorufin, with its characteristic absorption maximum around 570 nm. nih.gov Pulse radiolysis has also been used to quantify the reactivity of the probe with carbonate radicals. mdpi.com
Fluorescence Correlation Spectroscopy (FCS) in Photophysical Characterization
Fluorescence Correlation Spectroscopy (FCS) is a technique that analyzes fluorescence intensity fluctuations in a microscopic detection volume to provide information on molecular concentration, diffusion, and interactions. thermofisher.comuni-heidelberg.de A key advantage of FCS is that it does not require the physical separation of free and bound fluorescent probes. researchgate.net
FCS has been utilized to develop highly sensitive assays for hydrogen peroxide. researchgate.net In these assays, horseradish peroxidase (HRP) catalyzes the covalent binding of fluorescent molecules to proteins in the presence of H₂O₂. By measuring the change in diffusion time of the fluorescent molecules as they bind to the larger proteins, FCS allows for the sensitive detection of H₂O₂. researchgate.net This approach leverages the changes in fluorescence fluctuations to quantify the reaction, providing insights into the photophysical characteristics of the system. thermofisher.comresearchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 10-Acetyl-3,7-dihydroxyphenoxazine |
| 10-cyclopropylcarbonyl-dichloro-dihydroxyphenoxazine |
| 2',7'-dichlorodihydrofluorescein |
| 7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene |
| Alamar Blue |
| Aminophenyl fluorescein |
| Amplex Red |
| Amplex UltraRed |
| Azidyl radical |
| Benzo[a]pyrene |
| BODIPY 581/591 C11 |
| BODIPY FL EDA |
| BODIPY FL hexadecanoic acid |
| Carbonate radical |
| Dichlorofluorescein |
| Dihydrofluorescein |
| Dihydrorhodamine |
| Dihydroresorufin |
| This compound |
| Fluorescein |
| Glutathione (B108866) |
| Horseradish peroxidase |
| Hydrogen peroxide |
| Hydroxyl radical |
| Hypoxanthine |
| Luminol |
| meso-diphenylhelianthrene |
| N-acetyl-3,7-dihydroxyphenoxazine |
| N-bromoacetyl-3,7-diacetoxyphenoxazine |
| NADH |
| Nitrogen dioxide radical |
| p-hydroxyphenylacetic acid |
| Peroxynitrite |
| Potassium ferrioxalate |
| Resazurin |
| Resorufin |
| Scopoletin (B1681571) |
| Uric acid |
Influence of Microenvironment on Spectroscopic Behavior
The spectroscopic properties of fluorescent molecules like this compound and its derivatives are often highly sensitive to their immediate surroundings. evidentscientific.com Factors such as solvent polarity, pH, and temperature can significantly influence the absorption and emission spectra, as well as the fluorescence quantum yield. evidentscientific.com
The polarity of the solvent can alter the energy levels of the ground and excited states of a fluorophore. evidentscientific.com An increase in solvent polarity generally leads to a reduction in the energy gap between these states, resulting in a red shift (a shift to longer wavelengths) in the emission spectrum. evidentscientific.com This phenomenon, known as solvatochromism, can be observed in the absorption and fluorescence spectra of various organic dyes. chalcogen.ro The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is also dependent on the dielectric constant and refractive index of the solvents. researchgate.net
The pH of the solution is another critical factor, particularly for molecules with acidic or basic functional groups. Changes in pH can lead to protonation or deprotonation of the fluorophore, altering its electronic structure and, consequently, its spectroscopic characteristics. usda.gov For instance, the fluorescence of resorufin, the oxidized product of 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red), is highly dependent on pH. nih.gov Its fluorescence is most prominent in the pH range of 6.2 to 7.7. nih.gov The conversion of the related compound, resazurin, to the highly fluorescent resorufin is also associated with a shift in the absorbance spectrum that is sensitive to pH, with the change being notable around a physiological pH of 7.4. researchgate.net
The tables below illustrate the typical influence of solvent polarity and pH on the spectroscopic properties of organic dyes, demonstrating the principles that also apply to this compound and its derivatives.
Table 1: Effect of Solvent Polarity on Absorption and Emission Maxima of a Representative Organic Dye (Note: This is an illustrative table based on data for similar dye complexes to demonstrate the solvatochromic effect.) chalcogen.ro
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |
| 1,4-Dioxane | 2.3 | 1.42 | 490 | 595 |
| Acetonitrile | 37.5 | 1.34 | 505 | 620 |
| Ethanol | 24.6 | 1.36 | 510 | 630 |
| Dimethylformamide (DMF) | 36.7 | 1.43 | 515 | 635 |
| Dimethylsulfoxide (DMSO) | 46.7 | 1.48 | 520 | 645 |
Table 2: Influence of pH on the Fluorescent Intensity of Representative Dyes (Note: This table is based on general findings for pH-sensitive dyes to illustrate the expected trend.) usda.gov
| pH | Relative Fluorescence Intensity (Dye A) | Relative Fluorescence Intensity (Dye B) |
| 6.9 | 100 | 100 |
| 7.4 | 130 | 200 |
| 8.4 | 130 | 300 |
| 9.2 | 128 | 300 |
| 10.4 | 125 | 295 |
Applications of Dihydroxyphenoxazine and Its Derivatives in Advanced Research
Enzymatic Assay Development and Refinement
The unique chemical properties of dihydroxyphenoxazine derivatives, particularly 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (commonly known as Amplex® Red), have positioned them as premier substrates in the development and refinement of enzymatic assays. These compounds are typically non-fluorescent and colorless until they are oxidized, at which point they are converted into highly fluorescent products like resorufin (B1680543). biotium.comeurogentec.com This transformation forms the basis of highly sensitive fluorometric and colorimetric assays. tribioscience.com
Quantification of Peroxidase Activity
This compound derivatives are exceptionally sensitive and stable fluorogenic substrates for peroxidases, such as horseradish peroxidase (HRP). biotium.comeurogentec.comtribioscience.com In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of 10-acetyl-3,7-dihydroxyphenoxazine to the intensely red-fluorescent compound resorufin. biotium.comthermofisher.com This reaction is stoichiometric, with one molecule of the substrate reacting with one molecule of H₂O₂ to produce one molecule of resorufin. biotium.comthermofisher.com
The resulting resorufin exhibits maximum absorption and emission wavelengths of approximately 571 nm and 585 nm, respectively. thermofisher.com This property allows for the quantification of peroxidase activity by measuring the increase in fluorescence or absorbance. thermofisher.com The high extinction coefficient of resorufin contributes to the high sensitivity of these assays, enabling the detection of peroxidase activity at very low concentrations, as low as 1 x 10⁻⁵ U/mL. thermofisher.comfishersci.nl This method is considered to be at least ten times more sensitive than traditional colorimetric substrates like TMB for HRP detection. tribioscience.com The stability of 10-acetyl-3,7-dihydroxyphenoxazine is a significant advantage over other HRP substrates, as it exhibits minimal air oxidation. eurogentec.comaatbio.com
A study detailed the use of 10-acetyl-3,7-dihydroxyphenoxazine to measure peroxidase activity in individual neutrophils. nih.gov By lysing a single cell and introducing the substrate along with H₂O₂, the peroxidase-catalyzed reaction could be monitored by the resulting fluorescence of resorufin, allowing for the quantification of enzyme activity at the single-cell level. nih.gov
Measurement of Oxidase Activity and Coupled Enzyme Systems
The application of this compound derivatives extends to the measurement of various oxidase activities through coupled enzyme systems. eurogentec.comaatbio.com Many oxidase enzymes produce H₂O₂ as a byproduct of their catalytic reaction. biotium.com This H₂O₂ can then be used in a secondary, HRP-catalyzed reaction to oxidize a this compound derivative, generating a fluorescent signal that is proportional to the activity of the primary oxidase enzyme. biotium.comeurogentec.comaatbio.com
This principle has been successfully applied to create assays for a wide range of enzymes, including glucose oxidase, cholesterol oxidase, amino acid oxidases, and S-adenosyl methionine-dependent methyltransferases. eurogentec.comaatbio.comacs.orgfrontiersin.org For instance, in an assay for glucose oxidase, the enzyme's reaction with glucose produces H₂O₂, which is then detected using a this compound-based probe and HRP. acs.org Similarly, a coupled assay for S-adenosyl-L-homocysteine (SAH), a byproduct of methyltransferase reactions, involves the enzymatic conversion of SAH to generate H₂O₂, which then drives the oxidation of 10-acetyl-3,7-dihydroxyphenoxazine. frontiersin.orgresearchgate.net
Furthermore, this coupled approach has been adapted for measuring the activity of enzymes like endocannabinoid hydrolytic enzymes. In this system, the hydrolysis of the substrate produces glycerol (B35011), which is then acted upon by glycerol kinase and glycerol 3-phosphate oxidase to generate H₂O₂, subsequently detected by the Amplex™ Red/HRP system. mdpi.com This versatility makes this compound-based assays a powerful tool for studying the kinetics and inhibition of a broad spectrum of enzymes.
High-Throughput Screening Methodologies
The sensitivity, stability, and homogenous format of assays using this compound derivatives make them highly suitable for high-throughput screening (HTS). nih.gov HTS allows for the rapid testing of large numbers of chemical compounds to identify potential modulators of biological targets, a crucial process in drug discovery. bmglabtech.comwikipedia.org
A fluorescent method utilizing 10-acetyl-3,7-dihydroxyphenoxazine was developed for a homogenous, cell-based assay to screen for acetylcholinesterase (AChE) inhibitors. nih.gov This assay, along with others, was used to screen a library of over 1,300 compounds in a quantitative high-throughput screening (qHTS) format, demonstrating exceptional performance in terms of signal quality, precision, and reproducibility. nih.gov The ability to automate these assays in 96, 384, or even 1536-well plate formats significantly accelerates the drug discovery process. wikipedia.orgpharmaron.com
The adaptability of these assays to a microplate reader format and the continuous nature of the kinetic measurements further enhance their utility in HTS campaigns. thermofisher.commdpi.com This allows for the efficient profiling of large chemical libraries to identify "hit" compounds that can then be further investigated as potential therapeutic agents. bmglabtech.com
Reactive Species Detection and Quantification in Model Systems
This compound derivatives are not only valuable for measuring enzyme activity but also serve as highly sensitive probes for the direct detection and quantification of various reactive oxygen species (ROS) and reactive nitrogen species (RNS) in biological and chemical model systems.
Selective Detection of Hydrogen Peroxide (H₂O₂)
10-Acetyl-3,7-dihydroxyphenoxazine is widely regarded as one of the most sensitive and stable probes for the fluorometric determination of H₂O₂. biotium.comeurogentec.comtribioscience.com In the presence of HRP, it reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product resorufin. biotium.comthermofisher.com This reaction allows for the detection of as little as 5 to 10 picomoles of H₂O₂ in a 100 µL volume. thermofisher.comacs.orgcaymanchem.com
The assay's sensitivity is at least an order of magnitude greater than the commonly used scopoletin (B1681571) assay for H₂O₂. eurogentec.comaatbio.com This high sensitivity is crucial for detecting the low concentrations of H₂O₂ often generated in biological systems, such as that released from cells or produced in enzyme-coupled reactions. thermofisher.com The assay can be performed using either a fluorometer or a spectrophotometer due to the high extinction coefficient of resorufin. thermofisher.com
It is important to note that while the probe itself has minimal air oxidation, the presence of endogenous catalases in biological samples can compete with HRP for H₂O₂, potentially leading to an underestimation of its concentration. ahajournals.org
Probes for Other Oxidative Species (e.g., Peroxynitrite, Superoxide)
While highly selective for H₂O₂ in the presence of HRP, this compound derivatives can also be oxidized by other reactive species, a factor that must be considered in experimental design. Research using pulse radiolysis has shown that peroxynitrite-derived radicals, but not peroxynitrite (ONOO⁻) itself, can oxidize 10-acetyl-3,7-dihydroxyphenoxazine to resorufin. mdpi.comnih.gov Specifically, radicals such as carbonate radicals (CO₃•⁻) and nitrogen dioxide (•NO₂) are capable of this oxidation. nih.gov
Furthermore, it has been demonstrated that HRP can catalyze the oxidation of 10-acetyl-3,7-dihydroxyphenoxazine not only by H₂O₂ but also by peroxynitrite. nih.gov This finding is critical when using the probe to specifically measure H₂O₂ in systems where peroxynitrite may also be present. To mitigate this, researchers have explored the use of boronate compounds, which react with peroxynitrite, to act as competitors and prevent its interference with the H₂O₂ assay. nih.gov
The reactivity of this compound with a range of oxidants underscores the importance of careful experimental controls and a thorough understanding of the potential reacting species within a given model system to ensure accurate interpretation of the results. mdpi.com
Role in Materials Science and Nanozyme Research
Functionalization of Nanomaterials with this compound Derivatives
The functionalization of nanomaterials involves modifying their surfaces to introduce new properties or improve existing ones. sci-hub.se While direct covalent attachment of this compound derivatives to nanoparticle surfaces is not a widespread strategy, they are integral components in functional systems involving nanomaterials, particularly those designed for sensing and controlled release.
A more common approach is the functionalization of nanoparticles to create nanozymes—nanomaterials with enzyme-like properties—that can then catalyze the oxidation of this compound substrates. sci-hub.semdpi.com For instance, cerium oxide nanoparticles coated with specific polymers can be "functionalized" to tune their catalytic activities. sci-hub.se The effect of this polymer functionalization on the nanozyme's peroxidase-like activity is then quantified by measuring its ability to catalyze the oxidation of Amplex Red. sci-hub.se
In another example, metal-organic framework nanoparticles (NMOFs) have been functionalized with nucleic acid binding strands. researchgate.net These functionalized NMOFs were loaded with Amplex Red and capped. The release of the Amplex Red cargo was triggered by a specific molecule (ATP), and the released substrate was then catalyzed by a peroxidase mimic (microperoxidase 11) to generate fluorescent resorufin. researchgate.net Here, the functionalized nanomaterial acts as a controlled-release vehicle for the this compound derivative, which serves as the reporting agent. researchgate.net
Investigation of Nanozyme-Catalyzed Reactions
This compound derivatives, especially Amplex Red, are crucial tools for investigating and characterizing the catalytic activity of nanozymes. mdpi.com Many nanomaterials, including those based on iron oxide, gold, cerium oxide, and copper, exhibit peroxidase-like activity, meaning they can catalyze the oxidation of a substrate using H₂O₂. mdpi.comresearchgate.net The reaction converting Amplex Red to resorufin provides a highly sensitive fluorescent assay to quantify this activity. mdpi.comacs.org
The process typically involves incubating the nanozyme with H₂O₂ and Amplex Red and then measuring the rate of increase in fluorescence at approximately 585 nm. thermofisher.com This method allows researchers to:
Confirm Catalytic Activity: Demonstrate that a new nanomaterial possesses peroxidase-like capabilities. mdpi.com
Determine Kinetic Parameters: Measure the Michaelis-Menten constants (Kₘ and Vₘₐₓ) of a nanozyme, providing insight into its substrate affinity and maximum reaction rate. acs.org
Optimize Conditions: Study how factors like pH, temperature, and nanozyme concentration affect catalytic performance. acs.org
Compare Efficiencies: Benchmark the activity of different nanozymes against each other or against natural enzymes like HRP. nju.edu.cn
For example, the peroxidase-like activity of hemin, a component of hemoglobin, was significantly enhanced when placed in a micellar solution of sodium dodecylsulfate, a finding quantified using Amplex Red among other substrates. acs.org Similarly, the oxidase-like activity of MnO₂ nanosheets was investigated by their ability to directly oxidize Amplex Red to resorufin, a key reaction for developing subsequent sensing platforms. nju.edu.cnacs.org
Sensing Platforms Based on this compound-Modified Nanozymes
The combination of nanozymes and this compound derivatives has led to the development of robust and sensitive sensing platforms for a wide range of analytes. mdpi.com In these systems, the nanozyme provides the catalytic signal amplification, and the this compound derivative acts as the fluorogenic reporter. nih.gov
The general mechanism for many of these sensors involves a cascade reaction. First, a primary enzyme (like glucose oxidase or uricase) or an analyte-specific reaction generates H₂O₂ in proportion to the analyte's concentration. nju.edu.cnrsc.org Then, a nanozyme with peroxidase-like activity catalyzes the oxidation of a this compound derivative (e.g., Amplex Red) by the generated H₂O₂, producing a measurable fluorescent signal. nju.edu.cn
Key examples of such platforms include:
Uric Acid Detection: A ratiometric fluorescent sensor for uric acid was developed using a bimetallic iron-nickel MOF nanozyme. rsc.org The presence of uric acid leads to the production of H₂O₂, which is then detected by a fluorescent reporter system, likely involving a this compound-type reaction, achieving a detection limit as low as 24 nM. rsc.org Another system for uric acid detection involved co-encapsulating uricase, peroxidase, and Amplex Red in a sol-gel matrix to create a reagent-less biosensor. nih.gov
Glutathione (B108866) (GSH) Detection: A ratiometric sensor for GSH was designed using MnO₂ nanosheets. acs.org The MnO₂ nanosheets have oxidase-like activity and can directly oxidize Amplex Red to make it fluorescent. GSH reduces the MnO₂ nanosheets, inhibiting this reaction. By monitoring the fluorescence of Amplex Red, the concentration of GSH can be determined with a detection limit of 6.7 nM. acs.org
Pathogen Detection: Nanozyme-based immunoassays, which are more stable alternatives to traditional ELISAs, often use peroxidase-mimicking nanozymes. nih.gov For detecting HIV DNA, Au@Pt nanozymes were used to catalyze the oxidation of a fluorescent substrate (Amplex Red) by H₂O₂, enabling highly sensitive detection. nih.gov
These platforms often combine the high stability and low cost of nanozymes with the exceptional sensitivity of fluorescent detection afforded by this compound derivatives, making them promising for applications in medical diagnostics, food safety, and environmental monitoring. mdpi.combiorxiv.org
Table 3: Sensing Platforms Integrating Nanozymes and this compound Chemistry
| Platform Type | Nanozyme | Target Analyte | Role of this compound Derivative | Detection Principle | Reference |
|---|---|---|---|---|---|
| Ratiometric Fluorescent Sensor | MnO₂ Nanosheets | Glutathione (GSH) | Fluorogenic substrate (Amplex Red) | GSH reduces MnO₂ nanosheets, inhibiting their ability to oxidize Amplex Red. The fluorescence signal is inversely proportional to GSH concentration. | acs.org |
| Dual-Mode Sensor (Colorimetric & Fluorescent) | NH₂-CuBDC (MOF) | Chlorpyrifos (pesticide) | Not explicitly stated, but consistent with fluorogenic substrates used for peroxidase mimics. | The pesticide inhibits the peroxidase-like activity of the MOF nanozyme, leading to a decrease in the signal generated from the substrate. | researchgate.net |
| Reagent-less Biosensor | Peroxidase (co-immobilized) | Uric Acid | Fluorogenic substrate (Amplex Red) | Uricase, peroxidase, and Amplex Red are encapsulated in a sol-gel. Uricase generates H₂O₂ from uric acid, which peroxidase then uses to oxidize Amplex Red. | nih.gov |
| Nucleic Acid Detection Assay | Au@Pt nanozymes | HIV DNA | Fluorogenic substrate (Amplex Red) | A sandwich complex is formed with the target DNA, bringing the nanozyme into proximity to generate a signal by oxidizing Amplex Red. | nih.gov |
Challenges and Limitations in Dihydroxyphenoxazine Based Research Methodologies
Interference from Endogenous and Exogenous Species
A significant challenge in dihydroxyphenoxazine-based assays is the potential for interference from various chemical species present in biological samples. These interferences can lead to either an overestimation or underestimation of the analyte being measured.
Endogenous substances within biological systems can interfere with the assay chemistry. up.pt Reducing agents such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and glutathione (B108866) (GSH) can produce H₂O₂ through auto-oxidation or HRP-mediated oxidation, leading to artificially high readings. up.pt Furthermore, cellular antioxidant systems, like glutathione peroxidase and catalase, actively scavenge H₂O₂, which can lead to an underestimation of the total H₂O₂ produced, particularly in studies involving isolated mitochondria. nih.gov The high excitation and emission wavelengths of the resorufin (B1680543) product (approx. 571/585 nm) make the assay less susceptible to autofluorescence from biological samples compared to other probes. nih.gov
Exogenous compounds can also impact assay results. Phenol (B47542) derivatives have been noted to cause interference in the standard HRP/dihydroxyphenoxazine system. acs.org Additionally, any substance that inhibits the activity of horseradish peroxidase will disrupt the assay's core reaction, compromising the results. up.pt To mitigate some of these issues, the use of controls, such as the addition of catalase, is recommended to confirm that the signal is specifically derived from H₂O₂. caymanchem.com
| Interfering Species | Type | Effect on Assay | Mechanism | Citation(s) |
| Glutathione (GSH) | Endogenous | Signal overestimation | HRP-mediated oxidation produces H₂O₂. | up.pt |
| NADH | Endogenous | Signal overestimation | Auto-oxidation and HRP-mediated oxidation produce H₂O₂. | up.pt |
| Glutathione Peroxidase | Endogenous | Signal underestimation | Scavenges H₂O₂ before it reacts with the probe. | nih.gov |
| Catalase | Endogenous | Signal underestimation | Decomposes H₂O₂. | nih.gov |
| Phenol Derivatives | Exogenous | Interference | Unspecified interference with the HRP/Amplex Red method. | acs.org |
| HRP Inhibitors | Exogenous | Signal underestimation | Inhibit the peroxidase enzyme essential for the assay. | up.pt |
Factors Affecting Assay Performance (e.g., pH, Substrate Inhibition, Enzyme Inactivation)
The performance and reliability of this compound assays are highly dependent on specific experimental conditions. nih.gov Factors such as pH, substrate concentration, and enzyme stability are critical parameters that must be carefully controlled.
pH: The pH of the reaction buffer significantly influences enzyme activity and the stability of the fluorescent product. nih.govwikipedia.org The spontaneous decay of resorufin, the fluorescent product, is notably prominent in the pH range of 6.2 to 7.7, which can lead to a loss of signal over time. nih.gov This decay is thought to be caused by a general base-catalyzed de-N-acetylation and subsequent polymerization of resorufin. nih.gov
Substrate Inhibition and Enzyme Inactivation: While the assay is designed to measure H₂O₂, high concentrations of this substrate can be problematic. H₂O₂ concentrations exceeding 100 µM have been shown to cause both substrate inhibition and inactivation of the horseradish peroxidase (HRP) enzyme. nih.govresearchgate.net This inactivation can affect both the kinetics and the end-point fluorescence of the assay. nih.gov Furthermore, excess H₂O₂ can lead to the further oxidation of the fluorescent product resorufin into less fluorescent or non-fluorescent products like resazurin (B115843), which would result in an underestimation of the analyte. researchgate.net
| Factor | Effect | Details | Citation(s) |
| pH | Affects signal stability | Resorufin fluorescence decay is most prominent between pH 6.2 and 7.7. | nih.govresearchgate.net |
| High H₂O₂ Concentration (>100 µM) | Enzyme inactivation | Inactivates the horseradish peroxidase (HRP) enzyme. | nih.govresearchgate.net |
| High H₂O₂ Concentration (>100 µM) | Substrate inhibition | Affects enzyme kinetics and end-point fluorescence. | nih.govresearchgate.net |
| Excess H₂O₂ | Signal loss | Further oxidizes the fluorescent product resorufin to the less fluorescent resazurin. | researchgate.net |
Photostability and Signal Stability Considerations
The stability of the fluorescent signal is paramount for accurate quantification. In this compound-based assays, this involves considerations of both the chemical stability of the resorufin product and the general photostability of fluorophores.
Signal Stability: A significant issue is the spontaneous transformation of resorufin into less fluorescent or non-fluorescent products, which occurs even in the absence of HRP and H₂O₂. nih.gov This signal decay is most pronounced at neutral pH ranges (6.2-7.7) and can complicate data interpretation, particularly in kinetic studies or assays with long incubation times. nih.govresearchgate.net
Photostability: Like many fluorescent dyes, resorufin is susceptible to photobleaching, which is an irreversible loss of fluorescence upon prolonged exposure to excitation light. mdpi.com This necessitates careful control over light exposure during experiments and can place constraints on the duration of the assay to maintain signal integrity. mdpi.com While the this compound substrate itself is relatively stable when protected from light, general best practices for handling fluorescent compounds, including minimizing light exposure, should be followed to ensure consistency. biotium.com
Specificity Issues with Reactive Oxygen and Nitrogen Species
While the this compound assay is widely used for H₂O₂ detection, it is not perfectly specific. Its reactivity with other oxidizing species can be a significant limitation, requiring careful validation to correctly identify the detected molecules.
The assay is known to have cross-reactivity with peroxynitrite (ONOO⁻). nih.gov Peroxynitrite can oxidize the this compound substrate to resorufin, and this reaction is enhanced in the presence of HRP. nih.gov This means that in biological systems where both H₂O₂ and peroxynitrite are generated, the assay may not distinguish between them, potentially leading to an overestimation of H₂O₂. The use of catalase can help confirm the contribution of H₂O₂ to the signal. nih.gov
In contrast, the assay shows limited reactivity with other species. The substrate is not readily oxidized by superoxide (B77818) (O₂•⁻) generated by systems like hypoxanthine/xanthine oxidase. up.ptacs.org High concentrations (≥1 mM) of hypochlorous acid (HOCl) were required to elicit a fluorescent response. up.pt This suggests a degree of selectivity for H₂O₂ over certain other reactive oxygen species (ROS). up.pt Nevertheless, the probe is often described as detecting H₂O₂ and other oxidants, acknowledging this lack of absolute specificity. nih.govcapes.gov.br
| Reactive Species | Reactivity with this compound/HRP | Implication for Specificity | Citation(s) |
| Hydrogen Peroxide (H₂O₂) | High (Primary Analyte) | Target molecule for the assay. | biotium.com |
| Peroxynitrite (ONOO⁻) | High | Significant cross-reactivity; signal enhanced by HRP. | nih.gov |
| Superoxide (O₂•⁻) | Negligible | Assay is largely specific for H₂O₂ over superoxide. | up.ptacs.org |
| Hypochlorous Acid (HOCl) | Low | Reacts only at very high concentrations. | up.pt |
| t-butyl peroxide | Significant | A modified probe showed significant response. | acs.org |
Reproducibility and Standardization in this compound Assays
Ensuring the reproducibility and standardization of this compound assays is critical for comparing results across different experiments and laboratories. However, several factors inherent to fluorescence-based enzyme assays can impede this.
The performance of coupled enzyme assays is sensitive to any change in conditions. nih.gov The reliability of the assay depends on having a sufficient excess of the coupling enzyme (HRP) to ensure that the measured rate is proportional to the activity of the primary enzyme being studied. nih.gov Environmental factors such as temperature, pH, and solvent polarity can alter the properties of the fluorophore, affecting the reliability and reproducibility of the results. mdpi.com Therefore, rigorous control of these parameters is essential. mdpi.com
Standardization requires careful validation of the assay under the specific experimental conditions being used. nih.gov This includes determining the linear range of the assay with respect to enzyme concentration and ensuring that measurements are taken during the initial rate phase of the reaction. mpg.de Because of the potential for variability, it is recommended that assay conditions are clearly specified and that the system is re-validated whenever conditions are modified. nih.gov The use of standardized positive controls and consistent incubation conditions can significantly enhance the reproducibility of results. rsc.org
Future Directions and Emerging Trends in Dihydroxyphenoxazine Research
Development of Next-Generation Dihydroxyphenoxazine Probes with Enhanced Properties
The development of the next generation of this compound-based probes is geared towards overcoming the limitations of current tools and expanding their capabilities. Key areas of improvement include their selectivity, sensitivity, spectral properties, and the reversibility of their sensing mechanisms.
A primary focus in the development of new this compound probes is the enhancement of their selectivity and sensitivity. High selectivity ensures that the probe interacts only with its intended target molecule, avoiding false signals from other cellular components. High sensitivity allows for the detection of very low concentrations of the target, which is crucial for studying subtle biological processes.
Recent research has led to the development of novel probes with significantly improved performance. For instance, a this compound-based fluorescent probe, N-borylbenzyloxycarbonyl-3,7-dihydroxyphenoxazine (NBCD), has been designed for the highly selective detection of hydrogen peroxide (H₂O₂) in living cells. nih.gov This probe demonstrates a remarkable ability to distinguish H₂O₂ from other reactive oxygen species (ROS), a common challenge with older probes. nih.gov Furthermore, its sensitivity is highlighted by a low detection limit of 2 μm, enabling the visualization of H₂O₂ generated in response to specific cellular stimuli like epidermal growth factor (EGF). nih.gov
Another advancement is seen in the development of a phenoxazine-based "turn-on" near-infrared (NIR) fluorescent probe, PZ-N, for the selective detection of copper (II) ions (Cu²⁺). nih.gov This probe addresses the issue of poor sensitivity often associated with "turn-off" probes, which work by fluorescence quenching. nih.gov PZ-N exhibits excellent sensitivity with a detection limit as low as 1.93 nM. nih.gov
The table below summarizes the properties of these next-generation probes.
| Probe Name | Target Analyte | Key Features | Detection Limit |
| NBCD | Hydrogen Peroxide (H₂O₂) | High selectivity over other ROS; "Naked-eye" color change | 2 μM nih.gov |
| PZ-N | Copper (II) ions (Cu²⁺) | "Turn-on" fluorescence; Near-infrared (NIR) emission | 1.93 nM nih.gov |
A significant trend in probe development is the extension of their spectral ranges into the near-infrared (NIR) region, typically between 700 and 900 nm. nih.gov NIR probes offer several advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence from biological samples. nih.govresearchgate.net This leads to a higher signal-to-background ratio and allows for the assessment of molecular information from deeper biological structures. nih.gov
Phenoxazine (B87303) derivatives have proven to be excellent scaffolds for the design of NIR fluorescent probes. For example, the aforementioned PZ-N probe for Cu²⁺ detection operates in the NIR range. nih.gov Similarly, two other "turn-on" NIR probes based on phenoxazine, BC-2 and BC-3, have been designed to sense and image hypochlorous acid (HOCl) both in vitro and in vivo. researchgate.net These probes release the phenoxazine fluorophore upon reaction with HOCl, leading to a significant increase in fluorescence intensity. researchgate.net Another NIR fluorescent probe, PCN-BP, based on a reduced phenazine (B1670421), was developed for the detection of H₂O₂. rsc.org This probe exhibits a large Stokes shift of over 200 nm, which helps to improve the signal-to-noise ratio. rsc.org
The development of such NIR probes is a critical step towards more effective in vivo imaging and the study of disease models.
Most current this compound-based probes operate on irreversible reaction mechanisms. acs.org For instance, the widely used 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (Amplex® Red) is oxidized to the fluorescent resorufin (B1680543), a one-way reaction. biotium.com While effective for quantitative analysis, this irreversibility prevents the monitoring of dynamic changes and fluctuations in analyte concentrations in real-time.
The development of probes with reversible sensing mechanisms is a key future direction. Although reversible probes based on the this compound scaffold are still in early development, inspiration can be drawn from other classes of reversible probes, such as the redox-sensitive green fluorescent proteins (roGFPs). acs.org These protein-based sensors can reversibly form and break disulfide bonds in response to changes in the cellular redox environment, allowing for the dynamic monitoring of these processes. acs.org Future research will likely focus on incorporating reversible reaction chemistries into the this compound framework to enable the real-time tracking of cellular analytes.
Advanced Computational Design for Novel this compound Derivatives
Computational design has become an indispensable tool in the development of novel this compound derivatives. nih.gov By using computational methods, researchers can predict the properties of new molecules before they are synthesized, saving significant time and resources. rsc.org Techniques such as density functional theory (DFT) and molecular docking are used to understand the electronic structure, reactivity, and binding interactions of potential probes. rsc.orgnih.gov
For example, computational studies on phenazine derivatives have been used to investigate their redox potentials and solvation free energies, helping to identify promising candidates for use in aqueous organic flow batteries. rsc.org This same approach can be applied to the design of fluorescent probes by predicting their optical properties and their interactions with target molecules. Molecular docking studies can predict how a probe will bind to the active site of an enzyme, guiding the design of more potent and selective inhibitors or substrates. dovepress.com
This rational, computer-aided design process allows for the systematic optimization of probe properties, moving beyond trial-and-error synthesis to a more targeted and efficient approach. nih.gov
Novel Applications in Systems Biology and Complex Research Environments
This compound-based probes are finding increasing use in the field of systems biology, which aims to understand the complex interactions within biological systems. nih.gov These probes provide a powerful means to quantify the levels of specific molecules within these complex networks, helping to build and validate predictive models of cellular processes. nih.gov
For instance, the ability to image H₂O₂ production in living cells with probes like NBCD allows researchers to study the role of this signaling molecule in complex pathways, such as those initiated by growth factors. nih.gov Similarly, the use of phenoxazine-based NIR probes for in vivo imaging of Cu²⁺ and HOCl in animal models opens up new avenues for studying the roles of these species in disease. nih.govresearchgate.net
The application of these probes in systems biology helps to bridge the gap between molecular-level data and a holistic understanding of biological function and dysfunction. nih.gov
Integration with Artificial Intelligence and Machine Learning for Data Interpretation and Probe Design
The integration of artificial intelligence (AI) and machine learning (ML) is an emerging trend that holds immense promise for the future of this compound research. nih.gov AI and ML algorithms can be used in several ways, from the de novo design of new probe molecules to the interpretation of the vast amounts of data generated by imaging experiments. biorxiv.org
In probe design, ML models can be trained on existing data to predict the properties of new, unsynthesized molecules, accelerating the discovery of probes with desired characteristics. nih.gov For example, an AI framework could integrate generative algorithms for molecular design with pharmacokinetic models to create and optimize drug candidates for specific properties. biorxiv.org This approach could be adapted to design this compound probes with enhanced brightness, selectivity, or cell permeability.
In data interpretation, ML can be used to analyze the complex patterns in fluorescence microscopy images, identifying subtle changes that may not be apparent to the human eye. This can lead to new insights into the spatial and temporal dynamics of the molecules being studied. As the complexity of biological experiments grows, AI and ML will become essential tools for extracting meaningful information from the data.
Q & A
Q. What are the primary applications of dihydroxyphenoxazine in biochemical assays?
this compound is widely used as a fluorogenic substrate for detecting hydrogen peroxide (H₂O₂) release in cellular and enzymatic assays. Its oxidation by peroxidases or reactive oxygen species generates a fluorescent product, enabling real-time monitoring of oxidative activity. For example, in leukocyte studies, it quantifies H₂O₂ release with high sensitivity (detection limits as low as 10 nM) . Methodologically, researchers should optimize reaction conditions (e.g., pH 7.4, 37°C) and validate results against negative controls to minimize background interference .
Q. How should researchers characterize purity and structural identity of synthesized this compound derivatives?
For novel derivatives, combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis. Known compounds require cross-referencing with published spectral data . Purity is confirmed via HPLC (≥95% purity threshold) with UV-Vis detection at 280 nm. Ensure all protocols adhere to ACS reagent-grade standards for reproducibility .
Advanced Research Questions
Q. How can conflicting data on this compound’s reactivity with non-target enzymes be resolved?
Contradictions often arise from variations in assay conditions or enzyme specificity. For instance, horseradish peroxidase (HRP) may exhibit off-target activity in the presence of ascorbate, skewing H₂O₂ measurements. To address this:
- Use enzyme inhibitors (e.g., sodium azide for HRP) in control experiments.
- Perform kinetic analyses to distinguish between primary and secondary oxidation pathways .
- Cross-validate results with alternative probes like Amplex Red .
Q. What experimental design considerations are critical for longitudinal studies using this compound in live-cell imaging?
Key factors include:
- Photostability : Limit exposure time to prevent photobleaching; use low-intensity excitation wavelengths (e.g., 540 nm).
- Cytotoxicity : Conduct dose-response assays to ensure the probe does not alter cell viability (IC₅₀ > 50 µM recommended).
- Data normalization : Use ratiometric measurements (e.g., fluorescence ratio at 590/630 nm) to account for probe concentration variability .
Methodological Challenges
Q. How can researchers address signal saturation in high-throughput this compound assays?
Signal saturation occurs at H₂O₂ concentrations > 100 µM. Mitigation strategies include:
- Diluting samples or reducing reaction time.
- Implementing a dual-standard curve approach (low-range: 0–50 µM; high-range: 50–200 µM).
- Using microplate readers with dynamic range adjustment capabilities .
Q. What statistical frameworks are appropriate for analyzing time-resolved fluorescence data from this compound experiments?
Apply mixed-effects models to account for intra- and inter-experimental variability. For example:
- Fixed effects: Treatment group, timepoint.
- Random effects: Plate-to-plate variation, batch effects.
Use tools like R’s
lme4package or Python’sstatsmodelsfor hierarchical modeling .
Data Interpretation and Reproducibility
Q. How should researchers reconcile discrepancies in this compound’s sensitivity across different cell types?
Cell-specific factors (e.g., endogenous peroxidase activity, membrane permeability) can alter probe performance. Solutions include:
- Pre-treating cells with permeability enhancers (e.g., digitonin).
- Normalizing fluorescence signals to protein content or cell count.
- Publishing raw data and full experimental parameters to facilitate cross-study comparisons .
Q. What validation steps are required when adapting this compound assays to 3D cell culture models?
- Confirm probe penetration depth using confocal microscopy.
- Compare 3D results with 2D monolayers to identify matrix-specific artifacts.
- Include hypoxia controls, as 3D cultures often exhibit reduced oxygen gradients that may suppress H₂O₂ generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
